molecular formula C16H13NO B14372377 3-Benzyl-2-oxo-2lambda~5~-isoquinoline CAS No. 90210-52-9

3-Benzyl-2-oxo-2lambda~5~-isoquinoline

Katalognummer: B14372377
CAS-Nummer: 90210-52-9
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: VWKZTXLDIHVDPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-oxo-2lambda~5~-isoquinoline is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine nucleus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-oxo-2lambda~5~-isoquinoline typically involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This one-pot synthesis method is efficient and yields the desired isoquinoline derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzyl-2-oxo-2lambda~5~-isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl or isoquinoline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroisoquinolines.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-2-oxo-2lambda~5~-isoquinoline has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-oxo-2lambda~5~-isoquinoline involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways depend on the specific application and the modifications made to the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Benzyl-2-oxo-2lambda~5~-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

90210-52-9

Molekularformel

C16H13NO

Molekulargewicht

235.28 g/mol

IUPAC-Name

3-benzyl-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C16H13NO/c18-17-12-15-9-5-4-8-14(15)11-16(17)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2

InChI-Schlüssel

VWKZTXLDIHVDPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=[N+]2[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.